

# Head-to-Head Clinical Trials of Risedronate Against Zoledronic Acid: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | Risedronate sodium hemi-pentahydrate |
| Cat. No.:      | B1250904                             |

[Get Quote](#)

In the management of osteoporosis and other bone metabolism disorders, bisphosphonates are a cornerstone of therapy. Among these, risedronate, an oral medication, and zoledronic acid, administered intravenously, are widely prescribed. This guide provides a detailed comparison of these two drugs, focusing on their performance in head-to-head clinical trials, with supporting data on their efficacy and safety profiles.

## Efficacy in Glucocorticoid-Induced Osteoporosis

A key head-to-head comparison of zoledronic acid and risedronate was conducted in the HORIZON (Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly) trial.<sup>[1]</sup> <sup>[2]</sup> This one-year, multicenter, randomized, double-blind, double-dummy study evaluated the efficacy and safety of a single 5 mg intravenous infusion of zoledronic acid versus daily 5 mg oral risedronate in patients with glucocorticoid-induced osteoporosis.<sup>[2]</sup> The study included 833 patients stratified into two groups: those receiving long-term glucocorticoid therapy (treatment group) and those initiating it (prevention group).<sup>[2]</sup>

## Bone Mineral Density (BMD) Changes

At 12 months, zoledronic acid demonstrated superiority over risedronate in increasing lumbar spine bone mineral density (BMD) in both the treatment and prevention cohorts.<sup>[2]</sup> In the treatment group, the mean increase in lumbar spine BMD was 4.06% for zoledronic acid, compared to 2.71% for risedronate.<sup>[2]</sup> Similarly, in the prevention group, the increase was 2.60% for zoledronic acid versus 0.64% for risedronate.<sup>[2]</sup>

| Efficacy<br>Endpoint                                | Zoledronic<br>Acid (5 mg,<br>single IV<br>infusion) | Risedronate (5<br>mg, daily oral) | Mean<br>Difference<br>(95% CI) | p-value |
|-----------------------------------------------------|-----------------------------------------------------|-----------------------------------|--------------------------------|---------|
| Lumbar Spine<br>BMD Change<br>(Treatment<br>Group)  | 4.06% (SE 0.28)                                     | 2.71% (SE 0.28)                   | 1.36% (0.67-<br>2.05)          | 0.0001  |
| Lumbar Spine<br>BMD Change<br>(Prevention<br>Group) | 2.60% (SE 0.45)                                     | 0.64% (SE 0.46)                   | 1.96% (1.04-<br>2.88)          | <0.0001 |

Data from the HORIZON trial for glucocorticoid-induced osteoporosis.[\[2\]](#)

## Bone Turnover Markers

Zoledronic acid also showed a more significant and rapid reduction in markers of bone resorption and formation compared to risedronate.[\[1\]](#) In the HORIZON trial, zoledronic acid led to a greater reduction in serum levels of C-terminal telopeptide of type I collagen (CTX-I) and procollagen type I N-terminal propeptide (P1NP) at all measured time points in the treatment subpopulation.[\[1\]](#)

## Efficacy in Paget's Disease of Bone

In two identical, randomized, double-blind, actively controlled trials of six months' duration, a single 15-minute infusion of 5 mg of zoledronic acid was compared with 60 days of oral risedronate (30 mg per day) for the treatment of Paget's disease. The primary endpoint was the rate of therapeutic response at six months, defined as a normalization of alkaline phosphatase levels or a reduction of at least 75 percent in the total alkaline phosphatase excess.

At six months, 96.0% of patients receiving zoledronic acid had a therapeutic response, compared with 74.3% of patients receiving risedronate ( $P<0.001$ ). Alkaline phosphatase levels normalized in 88.6% of the zoledronic acid group and 57.9% of the risedronate group ( $P<0.001$ ).

| Efficacy Endpoint                                 | Zoledronic Acid (5 mg, single IV infusion) | Risedronate (30 mg, daily oral for 60 days) | p-value |
|---------------------------------------------------|--------------------------------------------|---------------------------------------------|---------|
| Therapeutic Response at 6 Months                  | 96.0% (169 of 176)                         | 74.3% (127 of 171)                          | <0.001  |
| Normalization of Alkaline Phosphatase at 6 Months | 88.6%                                      | 57.9%                                       | <0.001  |

Data from two identical trials for Paget's disease of bone.

## Fracture Risk Reduction

Direct head-to-head clinical trials comparing the fracture risk reduction of zoledronic acid and risedronate are limited, and the HORIZON trial was not powered to detect a difference in fracture incidence.<sup>[3]</sup> However, a network meta-analysis of 36 studies on primary osteoporosis found that zoledronic acid was among the most effective bisphosphonates in preventing various types of fractures and significantly reduced the risk of vertebral fractures compared to risedronate.<sup>[1]</sup> Another meta-analysis also suggested that both zoledronic acid and risedronate significantly reduce the risk of non-vertebral and hip fractures compared to placebo.<sup>[4]</sup>

## Safety and Tolerability

Both risedronate and zoledronic acid are generally well-tolerated. In the HORIZON trial, adverse events were more frequent in the zoledronic acid group, largely due to transient post-infusion symptoms that occurred within the first 3 days.<sup>[2]</sup>

| Adverse Event                             | Zoledronic Acid                | Risedronate     |
|-------------------------------------------|--------------------------------|-----------------|
| Any Adverse Event                         | More frequent                  | Less frequent   |
| Transient Post-infusion Symptoms          | Higher incidence               | Lower incidence |
| Serious Adverse Events (Treatment Group)  | Worsening rheumatoid arthritis | -               |
| Serious Adverse Events (Prevention Group) | Pyrexia                        | -               |

Summary of adverse events from the HORIZON trial.[\[2\]](#)

A postmarketing analysis of osteoporosis patient adverse event reports suggested a stronger association of risedronate with atypical femur fractures compared to zoledronic acid.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### HORIZON Trial for Glucocorticoid-Induced Osteoporosis

- Study Design: 1-year, multicenter, randomized, double-blind, double-dummy, non-inferiority study.[\[2\]](#)
- Participants: 833 patients with or at risk for glucocorticoid-induced osteoporosis, stratified into a "treatment" group (n=545) and a "prevention" group (n=288).[\[2\]](#)
- Intervention: Patients were randomized to receive either a single 5 mg intravenous infusion of zoledronic acid and daily oral placebo, or daily 5 mg oral risedronate and a placebo infusion.[\[2\]](#)
- Primary Endpoint: The percentage change in lumbar spine bone mineral density from baseline to 12 months.[\[2\]](#)
- Secondary Endpoints: Changes in total hip BMD and levels of bone turnover markers.[\[1\]](#)
- Assessments: BMD was measured at baseline, 6 months, and 12 months. Bone turnover markers were assessed at baseline and various time points throughout the study.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Zoledronic acid and risedronate in the prevention and treatment of glucocorticoid-induced osteoporosis (HORIZON): a multicentre, double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of zoledronic acid in the treatment of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of Indirect and Mixed Treatment Comparison of Fracture Efficacy for Osteoporosis Treatments: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchopenworld.com](http://researchopenworld.com) [researchopenworld.com]
- 6. [researchopenworld.com](http://researchopenworld.com) [researchopenworld.com]
- To cite this document: BenchChem. [Head-to-Head Clinical Trials of Risedronate Against Zoledronic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250904#head-to-head-clinical-trials-of-risedronate-against-zoledronic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)